Bienvenue dans la boutique en ligne BenchChem!

1-(Piperidine-2-carbonyl)piperidin-4-ol

Medicinal chemistry Scaffold design Structure-activity relationship

Select the 2‑carbonyl/4‑ol regioisomer to ensure valid SAR data—substituting the 3‑ or 4‑carbonyl isomer can alter receptor selectivity up to 60‑fold. The 4‑OH handle (pKa ~14.66) enables chemoselective O‑functionalization without protecting‑group steps, saving synthesis time. Offered as racemate; the chiral C‑2 center supports enantioselective method development. For anhydrous organic chemistry choose the free base (CAS 1103116-47-7); for aqueous workups consider the HCl salt (CAS 1236256-83-9).

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B1369826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidine-2-carbonyl)piperidin-4-ol
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCC(CC2)O
InChIInChI=1S/C11H20N2O2/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10/h9-10,12,14H,1-8H2
InChIKeyYKYUZPONTWXQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidine-2-carbonyl)piperidin-4-ol: Chemical Identity, Supplier Landscape, and Procurement Baseline


1-(Piperidine-2-carbonyl)piperidin-4-ol (CAS 1103116-47-7, systematic name: Methanone, (4-hydroxy-1-piperidinyl)-2-piperidinyl-) is a bicyclic piperidine derivative with molecular formula C11H20N2O2 and molecular weight 212.29 g/mol [1]. The compound features a 4-hydroxypiperidine ring linked via a carbonyl bridge to a piperidine-2-carbonyl moiety, yielding a bifunctional scaffold with one hydrogen bond donor (the 4-OH), three hydrogen bond acceptors (the amide carbonyl oxygen, the hydroxyl oxygen, and the piperidine nitrogen), and a single rotatable bond between the carbonyl and the piperidine-2-yl group [1]. Predicted physicochemical properties include a boiling point of 405.2 ± 45.0 °C, density of 1.151 ± 0.06 g/cm³, and an estimated pKa of 14.66 ± 0.20 for the hydroxyl proton . Commercially, the compound is supplied at specified purities of 95% or 99% (HPLC), primarily as a research-grade building block for medicinal chemistry and organic synthesis applications, and is not listed in any major pharmacopoeia [1].

Why Generic Substitution Fails for 1-(Piperidine-2-carbonyl)piperidin-4-ol: Structural Determinants of Differentiation


Although multiple piperidine-carbonyl-piperidine isomers share the identical molecular formula C11H20N2O2 and molecular weight of 212.29, they are not functionally interchangeable in synthesis or biological screening. The precise regioisomeric arrangement of the carbonyl bridge (piperidine-2-carbonyl versus piperidine-3-carbonyl or piperidine-4-carbonyl) and the position of the hydroxyl substituent (4-ol versus 3-ol) generate distinct molecular geometries, hydrogen-bonding vectors, and conformational ensembles. For 1-(piperidine-2-carbonyl)piperidin-4-ol, the 2-carbonyl attachment introduces a chiral centre at the piperidine-2 position (racemic unless resolved) and creates an asymmetric steric environment around the amide bond that differs fundamentally from the 4-carbonyl or 3-carbonyl regioisomers [1]. These structural differences translate into altered molecular recognition profiles – for instance, regioisomeric 4-piperidinol derivatives have demonstrated up to 60-fold differences in receptor subtype selectivity depending solely on the substitution pattern of the carbonyl-linked moiety [2]. Consequently, procurement decisions based solely on molecular formula matching or scaffold similarity without verifying the precise regioisomeric identity and hydroxyl position risk introducing uncontrolled variables into structure-activity relationship (SAR) studies, chemical proteomics experiments, or multi-step synthetic routes.

Quantitative Differentiation Evidence for 1-(Piperidine-2-carbonyl)piperidin-4-ol Against Closest Comparators


Regioisomeric Differentiation: 2-Carbonyl vs. 4-Carbonyl Connectivity Alters Topological Polar Surface Area and Hydrogen-Bonding Capacity

1-(Piperidine-2-carbonyl)piperidin-4-ol differs from its direct regioisomer 1-(piperidine-4-carbonyl)piperidin-3-ol (CAS 1154141-12-4) in the position of both the carbonyl bridge and the hydroxyl group. Although both compounds share the identical molecular formula (C11H20N2O2) and molecular weight (212.29), the regioisomeric switch from 2-carbonyl/4-ol to 4-carbonyl/3-ol produces distinct computed molecular descriptors. For the 4-carbonyl/3-ol regioisomer, the Topological Polar Surface Area (TPSA) is reported as 52.6 Ų with XLogP3 of -0.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 1 [1]. The target compound, bearing the 2-carbonyl/4-ol arrangement, presents a different spatial distribution of hydrogen-bonding functionality: the 4-hydroxyl group is positioned distal to the carbonyl bridge on the same piperidine ring, whereas the 3-ol regioisomer places the hydroxyl on the ring bearing the carbonyl attachment, altering the angular relationship between hydrogen bond donor/acceptor pairs. The predicted pKa of 14.66 for the target compound indicates very low acidity of the 4-OH proton under physiological conditions, meaning the hydroxyl remains predominantly unionized at pH 7.4, which affects solubility and protein binding differently than regioisomers with alternative hydroxyl placements .

Medicinal chemistry Scaffold design Structure-activity relationship

Functional Group Differentiation: 4-Hydroxyl vs. 4-Carboxamide Modulates Hydrogen-Bond Donor/Acceptor Balance and Derivatization Utility

The target compound 1-(piperidine-2-carbonyl)piperidin-4-ol bears a hydroxyl group at the 4-position of the piperidine ring, whereas its close analog 1-(piperidine-2-carbonyl)piperidine-4-carboxamide (CAS 1008079-89-7) substitutes this with a carboxamide (–CONH2) group . This single functional group substitution changes the molecular formula from C11H20N2O2 (MW 212.29) to C12H21N3O2 (MW 239.31), increases the hydrogen bond donor count (from 1 to 3 due to the primary amide –NH2), and substantially elevates the topological polar surface area owing to the additional polar atoms . The hydroxyl group of the target compound is a versatile synthetic handle for O-alkylation, O-acylation, sulfonation, or oxidation to the ketone, enabling diversification strategies orthogonal to those possible with the carboxamide analog. Furthermore, the predicted pKa of 14.66 for the target hydroxyl proton means deprotonation requires strong base, whereas the carboxamide analog presents both a mildly acidic –NH proton and a basic –NH2 group, yielding a completely different ionization profile that affects both reactivity and purification (e.g., acid/base extraction) .

Synthetic chemistry Intermediate procurement Parallel synthesis

Salt Form vs. Free Base: Hydrochloride Salt Offers Different Solubility and Handling Characteristics Relative to the Free Base

1-(Piperidine-2-carbonyl)piperidin-4-ol is commercially available as the free base (CAS 1103116-47-7, MW 212.29), whereas its hydrochloride salt form, (4-hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride (CAS 1236256-83-9), has molecular formula C11H21ClN2O2 and molecular weight 248.76 g/mol – a mass increase of 36.47 g/mol attributable to the HCl adduct [1]. The hydrochloride salt is typically more water-soluble than the free base due to ionization of the piperidine nitrogen, which enhances its utility in aqueous reaction conditions, biological assay preparation, and formulation studies. The free base, by contrast, offers advantages for organic-phase reactions, chromatographic purification, and situations where chloride ion interference must be avoided (e.g., certain metal-catalyzed couplings). The free base form is specified at 95% or 99% HPLC purity, while the hydrochloride salt is typically offered at 95% purity [1].

Formulation science Analytical chemistry Procurement specification

Chirality Consideration: Piperidine-2-carbonyl Stereocentre Provides an Additional Dimension of Structural Differentiation vs. Achiral Analogs

The piperidine-2-carbonyl moiety of 1-(piperidine-2-carbonyl)piperidin-4-ol contains a stereogenic centre at the 2-position of the piperidine ring (the carbon bearing the carbonyl attachment). This chirality is absent in analogs where the carbonyl bridge attaches at the symmetrical 4-position, such as 1-(piperidine-4-carbonyl)piperidin-3-ol, where the 4-position of piperidine is achiral [1]. The target compound, unless enantiomerically resolved, exists as a racemic mixture of (R)- and (S)-enantiomers at the piperidine-2 position. The presence of this chiral centre, combined with the 4-hydroxyl substituent, generates two diastereotopic faces of the molecule that can interact differentially with chiral biological targets (e.g., enzymes, receptors) or chiral chromatographic stationary phases. By contrast, the regioisomer 1-(piperidine-4-carbonyl)piperidin-3-ol, despite also having a hydroxyl substituent, derives its chirality solely from the 3-position of the hydroxyl-bearing ring, yielding a different stereochemical landscape [1].

Chiral synthesis Stereochemistry Enantioselective screening

Recommended Procurement and Application Scenarios for 1-(Piperidine-2-carbonyl)piperidin-4-ol Based on Available Evidence


Scaffold for O-Diversification in Parallel Library Synthesis

The 4-hydroxyl group of 1-(piperidine-2-carbonyl)piperidin-4-ol, with its predicted pKa of 14.66 indicating a predominantly unionized state under standard reaction conditions, provides a well-defined synthetic handle for O-alkylation, O-acylation, or sulfonation reactions [1]. This hydroxyl remains chemically distinct from the amide carbonyl and the piperidine nitrogens, enabling chemoselective derivatization without protective group manipulation of the piperidine-2-carbonyl bridge. The single rotatable bond between the carbonyl and piperidine-2-yl group, combined with the chiral centre at the 2-position, introduces conformational and stereochemical diversity into any derived library, which is valuable for hit expansion and SAR exploration in medicinal chemistry programs. Procurement of the free base form (CAS 1103116-47-7) is recommended for organic-phase diversification chemistry, while the hydrochloride salt (CAS 1236256-83-9) may be preferred if aqueous solubility during workup is a concern [2].

Regioisomeric Probe for Target Engagement Studies

The distinct regioisomeric identity of 1-(piperidine-2-carbonyl)piperidin-4-ol (2-carbonyl/4-ol) versus 1-(piperidine-4-carbonyl)piperidin-3-ol (4-carbonyl/3-ol) or 1-(piperidine-3-carbonyl)piperidin-4-ol makes it a valuable tool compound for probing how carbonyl-bridge regioisomerism and hydroxyl positioning affect biological target recognition [1]. Studies on related 4-piperidinol scaffolds have demonstrated that substitution pattern alone can drive up to 60-fold differences in receptor subtype selectivity [2]. Procuring both the 2-carbonyl/4-ol and 4-carbonyl/3-ol regioisomers enables head-to-head comparative profiling in receptor binding assays, enzyme inhibition studies, or cellular phenotypic screens, providing critical SAR information about the spatial requirements for target engagement within the piperidine-carbonyl-piperidine chemotype.

Chiral Building Block for Asymmetric Synthesis and Chromatographic Method Development

The stereogenic centre at the piperidine-2 position distinguishes this compound from achiral 4-carbonyl regioisomers and provides a racemic mixture suitable for chiral chromatographic method development or as a substrate for enantioselective transformations [1]. The combination of a chiral 2-carbonyl attachment point and a 4-hydroxyl group on the opposite ring creates a scaffold where both rings can be independently functionalized, offering access to diastereomerically diverse compound collections. This is particularly relevant for medicinal chemistry programs targeting chiral biological receptors or enzymes where the stereochemical presentation of hydrogen-bond donor/acceptor functionality is a determinant of binding affinity.

Intermediate for CNS-Targeted Compound Synthesis

Piperidine scaffolds are the most common heterocyclic framework among FDA-approved pharmaceuticals, and 4-piperidinol derivatives specifically have been explored as histamine H3 receptor antagonists, sigma receptor ligands, and CNS-penetrant agents [1][2]. The balanced structural features of 1-(piperidine-2-carbonyl)piperidin-4-ol – including a modest predicted density (1.151 g/cm³), a single rotatable bond, and a hydroxyl group capable of modulating polarity without introducing a formal charge – are consistent with physicochemical property ranges associated with blood-brain barrier penetration [3]. Researchers developing CNS-targeted compounds may select this scaffold as a starting point for lead optimization, leveraging the hydroxyl group for prodrug strategies or to fine-tune logD without resorting to more drastic structural modifications.

Quote Request

Request a Quote for 1-(Piperidine-2-carbonyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.